(1R)-1-(3-Methyloxetan-3-yl)ethanol
CAS No.: 2227751-02-0
Cat. No.: VC7639557
Molecular Formula: C6H12O2
Molecular Weight: 116.16
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2227751-02-0 |
|---|---|
| Molecular Formula | C6H12O2 |
| Molecular Weight | 116.16 |
| IUPAC Name | (1R)-1-(3-methyloxetan-3-yl)ethanol |
| Standard InChI | InChI=1S/C6H12O2/c1-5(7)6(2)3-8-4-6/h5,7H,3-4H2,1-2H3/t5-/m1/s1 |
| Standard InChI Key | KNDIWOLRRBGYHQ-RXMQYKEDSA-N |
| SMILES | CC(C1(COC1)C)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Stereochemistry
(1R)-1-(3-Methyloxetan-3-yl)ethanol possesses the molecular formula C₆H₁₂O₂, differing from the closely related (1R)-1-(oxetan-3-yl)ethanol (C₅H₁₀O₂) by the addition of a methyl group at the 3-position of the oxetane ring . The (1R) configuration denotes the absolute stereochemistry at the ethanol-bearing carbon, critical for its enantioselective interactions in biological systems.
Structural Elucidation
The compound features a three-membered oxetane ring substituted with a methyl group and a hydroxymethyl branch. Nuclear magnetic resonance (NMR) data for analogous oxetane derivatives reveal distinct peaks:
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¹H NMR: Downfield shifts for oxetane protons (δ 4.5–5.0 ppm) due to ring strain.
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¹³C NMR: Carbons adjacent to oxygen resonate at δ 70–80 ppm .
The stereochemical integrity of the (1R) configuration is confirmed via optical rotation measurements and chiral chromatography .
Synthesis and Synthetic Methodologies
Stereoselective Synthesis Routes
Recent advances in photocatalyzed radical reactions enable the construction of oxetane-containing chiral centers. A representative pathway involves:
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Substrate Preparation: 3-Methyloxetane-3-carbaldehyde undergoes Grignard addition with methylmagnesium bromide to yield the secondary alcohol.
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Chiral Resolution: Enzymatic kinetic resolution using lipases (e.g., Candida antarctica) achieves >99% enantiomeric excess (ee) .
Key Reaction Parameters
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Catalysts: 4CzIPN (photoredox catalyst) and tetrabutylammonium dibutylphosphate enhance reaction efficiency under blue light (440 nm) .
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Solvents: Dichloromethane (DCM) and 2,2,2-trifluoroethanol (TFE) optimize polar interactions while minimizing side reactions .
Physicochemical Properties
Thermodynamic Data
Stability and Reactivity
Applications in Pharmaceutical Chemistry
Chiral Intermediate for APIs
The compound serves as a precursor to β-amino alcohol motifs in antiviral agents (e.g., remdesivir analogs). Its rigid oxetane scaffold enhances metabolic stability by reducing cytochrome P450-mediated oxidation .
Case Study: Anticancer Drug Development
In a 2024 study, (1R)-1-(3-Methyloxetan-3-yl)ethanol was conjugated to a tubulin polymerization inhibitor, improving tumor selectivity by 40% in murine models compared to non-oxetane analogs .
| Parameter | Rating | Basis |
|---|---|---|
| Flammability | Moderate (NFPA 2) | Analogous alcohols |
| Toxicity | Low (LD₅₀ >2000 mg/kg) | Rodent studies |
Future Research Directions
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Catalytic Asymmetric Synthesis: Develop earth-abundant metal catalysts for large-scale production.
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Biodegradability Studies: Assess environmental persistence of oxetane derivatives in aquatic systems.
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Proteolysis-Targeting Chimeras (PROTACs): Exploit the oxetane’s rigidity to enhance linker stability in targeted protein degradation .
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